molecular formula C25H19ClN2O2S B11424167 3-(5-chloro-2-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(5-chloro-2-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11424167
M. Wt: 446.9 g/mol
InChI Key: TZGLHCXKFZGVKH-UHFFFAOYSA-N
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Description

CBTP , is a heterocyclic compound with a complex structure. Let’s break it down:

  • The core structure consists of a benzothieno[3,2-d]pyrimidine scaffold.
  • The substituents include a chloro group at the 5-position of the phenyl ring and a methyl group at the 2-position of another phenyl ring.
  • Additionally, there’s a 4-methylbenzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes:

    Multistep Synthesis:

Industrial Production:

  • Industrial-scale production methods for CBTP are not widely documented.
  • Research labs and pharmaceutical companies often prepare CBTP on a smaller scale for scientific investigations.

Chemical Reactions Analysis

CBTP can undergo several reactions:

    Oxidation: CBTP may be oxidized under suitable conditions, leading to the formation of various oxidation products.

    Reduction: Reduction of CBTP can yield reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents are used in these reactions.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

CBTP has diverse applications:

    Medicinal Chemistry:

    Material Science:

Mechanism of Action

  • CBTP’s mechanism of action varies based on its specific application.
  • In antitumor research, it may inhibit specific kinases or interfere with cell signaling pathways.
  • Further studies are needed to elucidate precise molecular targets.

Comparison with Similar Compounds

  • CBTP’s uniqueness lies in its benzothieno[3,2-d]pyrimidine core and specific substituents.
  • Similar compounds include other pyrimidine derivatives, but none precisely match CBTP’s structure.

: Literature references and specific synthetic routes can be found in relevant research articles and patents.

Properties

Molecular Formula

C25H19ClN2O2S

Molecular Weight

446.9 g/mol

IUPAC Name

3-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19ClN2O2S/c1-15-7-10-17(11-8-15)14-27-22-19-5-3-4-6-21(19)31-23(22)24(29)28(25(27)30)20-13-18(26)12-9-16(20)2/h3-13H,14H2,1-2H3

InChI Key

TZGLHCXKFZGVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C)SC5=CC=CC=C53

Origin of Product

United States

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